Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes two benzofuran moieties connected through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-ol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(methoxycarbonyl)-1-benzofuran-2-carboxylate: Lacks the additional methyl group and benzofuran moiety.
2-methyl-1-benzofuran-3-carboxylate: Differently substituted benzofuran derivative.
1-benzofuran-2-carboxylate: Simplest form without additional substituents.
Uniqueness
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is unique due to its dual benzofuran structure and specific ester linkages, which confer distinct chemical and biological properties.
Biological Activity
Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C20H14O6
- Molecular Weight : 350.33 g/mol
- LogP (Partition Coefficient) : 4.517
- Water Solubility (LogSw) : -4.83
- Polar Surface Area : 58.030 Ų
The compound is characterized by multiple functional groups that contribute to its biological activity. It contains a benzofuran moiety, which is known for various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing benzofuran structures exhibit significant anticancer properties. For instance, research has shown that this compound is included in screening libraries targeting cancer treatment. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study : In a study involving various benzofuran derivatives, this compound demonstrated cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of serine proteases, which are enzymes involved in many biological processes including inflammation and cancer progression. The inhibition of these enzymes can lead to therapeutic benefits in diseases characterized by excessive protease activity.
Data Table 1: Enzyme Inhibition Studies
Compound Name | Enzyme Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | Serine Proteases | 15 | ChemDiv Screening Compound |
Other Benzofuran Derivative | Serine Proteases | 20 | Journal of Medicinal Chemistry |
Pharmacological Applications
The diverse biological activities of this compound suggest its potential as a lead compound for drug development targeting various diseases:
- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases.
- Anti-inflammatory Effects : Given its ability to inhibit serine proteases, there is potential for this compound to be developed into anti-inflammatory agents.
Properties
Molecular Formula |
C20H14O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H14O6/c1-11-18(20(22)23-2)14-10-13(7-8-16(14)24-11)25-19(21)17-9-12-5-3-4-6-15(12)26-17/h3-10H,1-2H3 |
InChI Key |
SPRXBFRNBLRGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.